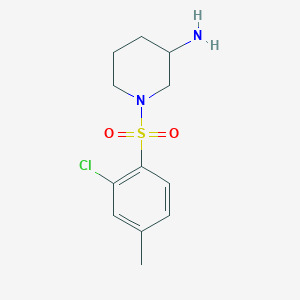
1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine, also known as CP-55940, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound acts as a potent agonist of the cannabinoid receptors, which are involved in a variety of physiological processes such as pain sensation, appetite regulation, and immune function. In
Applications De Recherche Scientifique
1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. In preclinical studies, this compound has been shown to have analgesic effects in various animal models of pain, including neuropathic pain and inflammatory pain. Additionally, 1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine has been found to have anti-inflammatory effects in models of acute and chronic inflammation. Furthermore, this compound has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor, which is predominantly expressed in the central nervous system. Activation of the CB1 receptor by 1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine leads to a variety of downstream effects, including inhibition of neurotransmitter release, modulation of ion channels, and regulation of gene expression. These effects ultimately lead to the analgesic, anti-inflammatory, and neuroprotective effects observed in preclinical studies.
Biochemical and Physiological Effects:
1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine has been shown to have a variety of biochemical and physiological effects in preclinical studies. In addition to its analgesic and anti-inflammatory effects, this compound has been found to modulate immune function, regulate appetite, and affect cardiovascular function. Furthermore, 1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine has been shown to have effects on mood and behavior, which may have implications for its potential use in the treatment of psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine is its potency and selectivity for the cannabinoid receptors, which allows for precise modulation of these receptors in vitro and in vivo. Additionally, this compound has been extensively studied in preclinical models, which has led to a better understanding of its pharmacological effects and potential therapeutic applications. However, there are also limitations to the use of 1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine in lab experiments. For example, this compound has a relatively short half-life, which may limit its duration of action in vivo. Additionally, the use of 1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine in animal models may be complicated by the fact that it is a synthetic compound that does not occur naturally in the body.
Orientations Futures
There are many potential future directions for research on 1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine. One area of interest is the development of novel analogs of this compound that may have improved pharmacological properties or reduced side effects. Additionally, further studies are needed to elucidate the exact mechanisms of action of 1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine and its potential therapeutic applications in various disease states. Furthermore, the use of 1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine in combination with other drugs or therapies may be explored as a way to enhance its efficacy and reduce potential side effects. Overall, 1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine is a promising compound that has the potential to be a valuable tool in the development of novel therapeutics for a variety of diseases.
Méthodes De Synthèse
1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine is typically synthesized through a multistep process that involves the reaction of 1-(2-chloro-4-methylphenyl)piperazine with p-toluenesulfonyl chloride, followed by N-alkylation with 3-bromoaniline. The resulting product is then subjected to a series of reactions to form the final compound. This synthesis method has been optimized over the years to improve yield and purity, and is now widely used in research laboratories.
Propriétés
IUPAC Name |
1-(2-chloro-4-methylphenyl)sulfonylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-9-4-5-12(11(13)7-9)18(16,17)15-6-2-3-10(14)8-15/h4-5,7,10H,2-3,6,8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYJZWFNDAARQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC(C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


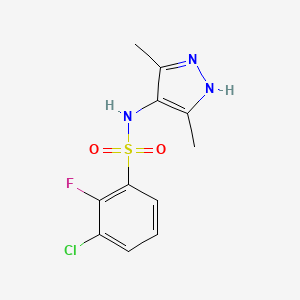
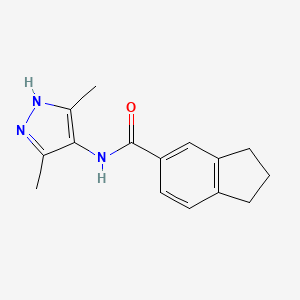
![2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile](/img/structure/B7556516.png)
![4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide](/img/structure/B7556529.png)
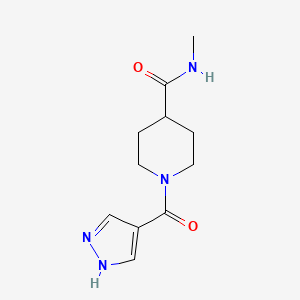
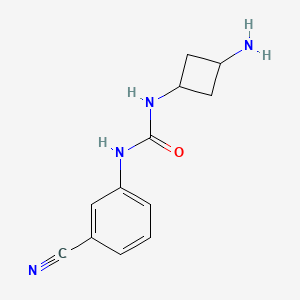
![[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine](/img/structure/B7556574.png)


![1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine](/img/structure/B7556591.png)

![3-methyl-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B7556600.png)
![N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7556606.png)